N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
CAS No.: 1013807-82-3
Cat. No.: VC4421713
Molecular Formula: C18H15FN4O2S
Molecular Weight: 370.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1013807-82-3 |
|---|---|
| Molecular Formula | C18H15FN4O2S |
| Molecular Weight | 370.4 |
| IUPAC Name | N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2,5-dimethylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H15FN4O2S/c1-11-9-14(22(2)21-11)17(24)23(10-12-5-4-8-25-12)18-20-16-13(19)6-3-7-15(16)26-18/h3-9H,10H2,1-2H3 |
| Standard InChI Key | JYFPABGWFCAJMP-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC=C4S3)F)C |
Introduction
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that combines several functional groups, including a benzo[d]thiazole ring, a furan moiety, and a pyrazole ring. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by the structural diversity of its components.
Synthesis
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions between specific amines and carboxylic acid derivatives under controlled conditions to ensure yield and purity.
Biological Activities
While specific biological activities of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide are not detailed in the available literature, compounds with similar structures often exhibit a range of biological properties. These can include antimicrobial, anticancer, and antiviral activities, depending on the specific functional groups present and their interactions with biological targets.
Research Findings and Applications
Research on compounds with benzo[d]thiazole and pyrazole rings often focuses on their potential as therapeutic agents. The structural modifications in these compounds can significantly affect their inhibitory potency against various biological targets, suggesting that structural variations lead to diverse biological activities.
| Compound Feature | Potential Application |
|---|---|
| Benzo[d]thiazole Ring | Antimicrobial, anticancer properties |
| Pyrazole Ring | Anti-inflammatory, antiviral activities |
| Furan Moiety | Contributes to compound's bioavailability and interaction with biological targets |
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